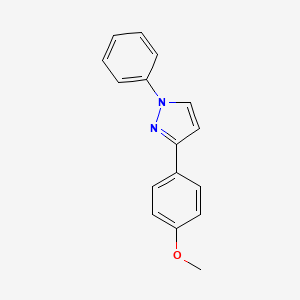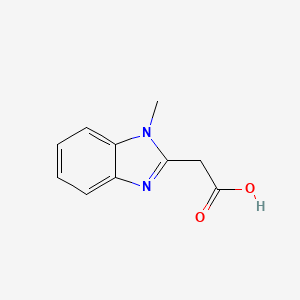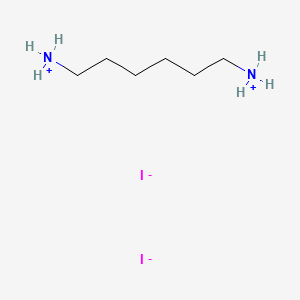
ヘキサメチレンジアモニウムジヨージド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hexamethylenediammonium diiodide is a useful research compound. Its molecular formula is C6H17IN2 and its molecular weight is 244.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality Hexamethylenediammonium diiodide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hexamethylenediammonium diiodide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
ヘキサメチレンジアモニウムジヨージド:科学研究応用の包括的な分析
太陽電池の最適化: ヘキサメチレンジアモニウムジヨージドは、ペロブスカイト系太陽電池の最適化に使用されます。 この化合物を含む有機ハロゲン化物カチオンとアニオンの変異と置換は、バンドギャップ、キャリア拡散長、および電力変換効率の最適化に使用されます .
2. 2D有機無機ハイブリッドペロブスカイトの合成 この化合物は、2D有機無機ハイブリッドペロブスカイト(OIHP)の合成に役割を果たします。OIHPは、自然な量子井戸構造と準2Dの電子特性を持つ材料です .
作用機序
Target of Action
Hexamethylenediammonium diiodide is an organic compound that is primarily used in the field of solar cell applications . The primary targets of this compound are organohalide based perovskites, which are an important class of material for solar cell applications .
Mode of Action
The compound interacts with organohalide cations and anions in perovskites. The variations or substitutions in these cations and anions are employed for the optimization of the band gap, carrier diffusion length, and power conversion efficiency of perovskites based solar cells .
Biochemical Pathways
It is known that the compound plays a crucial role in the optimization of the band gap, carrier diffusion length, and power conversion efficiency of perovskites based solar cells .
Pharmacokinetics
It is known that the compound is a crystalline solid that is soluble in water .
Result of Action
The result of the action of Hexamethylenediammonium diiodide is the optimization of the band gap, carrier diffusion length, and power conversion efficiency of perovskites based solar cells . This leads to improved performance and efficiency of these solar cells.
Action Environment
The action of Hexamethylenediammonium diiodide is influenced by environmental factors such as temperature. The compound is stable at room temperature but may decompose at high temperatures . Therefore, the compound’s action, efficacy, and stability are dependent on the environmental conditions in which it is stored and used.
生化学分析
Biochemical Properties
Hexamethylenediammonium diiodide plays a significant role in biochemical reactions, particularly in the context of organohalide-based perovskites used in solar cell applications . It interacts with various enzymes, proteins, and other biomolecules, optimizing the band gap, carrier diffusion length, and power conversion efficiency of perovskite-based solar cells . The compound’s interactions with biomolecules are primarily through ionic and hydrogen bonding, which facilitate the stabilization and enhancement of the desired biochemical properties.
Cellular Effects
Hexamethylenediammonium diiodide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the stability and efficiency of perovskite solar cells by modifying the interface contact of stacking perovskite solar cells with PEDOT:PSS as an electrode . This modification enhances the physical and electrical properties of the cells, leading to improved performance and stability. The compound’s impact on cell signaling pathways and gene expression is mediated through its interactions with specific biomolecules, resulting in altered cellular functions.
Molecular Mechanism
The molecular mechanism of hexamethylenediammonium diiodide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s weak basicity and good thermal stability allow it to form stable complexes with enzymes and proteins, modulating their activity . These interactions can lead to either inhibition or activation of specific enzymes, depending on the nature of the binding. Additionally, hexamethylenediammonium diiodide can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional landscape of the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of hexamethylenediammonium diiodide change over time due to its stability and degradation properties. The compound is stable at room temperature but may degrade at higher temperatures . Long-term studies have shown that hexamethylenediammonium diiodide can maintain its biochemical properties for extended periods, making it suitable for in vitro and in vivo experiments. Its degradation products may have different effects on cellular function, necessitating careful monitoring of its stability during experiments.
Dosage Effects in Animal Models
The effects of hexamethylenediammonium diiodide vary with different dosages in animal models. At low doses, the compound has been observed to enhance cellular functions and improve the efficiency of biochemical reactions . At high doses, it may exhibit toxic or adverse effects, including enzyme inhibition and disruption of cellular metabolism . Threshold effects have been identified, indicating the importance of optimizing the dosage to achieve the desired biochemical outcomes without causing harm to the organism.
Metabolic Pathways
Hexamethylenediammonium diiodide is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels The compound’s interactions with metabolic enzymes can lead to changes in the production and utilization of key metabolites, affecting overall cellular metabolism
Transport and Distribution
Within cells and tissues, hexamethylenediammonium diiodide is transported and distributed through specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in target tissues, enhancing its biochemical effects. The transport and distribution mechanisms are essential for understanding how hexamethylenediammonium diiodide exerts its effects at the cellular and tissue levels.
Subcellular Localization
Hexamethylenediammonium diiodide exhibits specific subcellular localization, which is critical for its activity and function . The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization allows hexamethylenediammonium diiodide to interact with its target biomolecules effectively, modulating their activity and influencing cellular processes.
特性
CAS番号 |
20208-23-5 |
|---|---|
分子式 |
C6H17IN2 |
分子量 |
244.12 g/mol |
IUPAC名 |
hexane-1,6-diamine;hydroiodide |
InChI |
InChI=1S/C6H16N2.HI/c7-5-3-1-2-4-6-8;/h1-8H2;1H |
InChIキー |
JWNDFOVMVSGLKP-UHFFFAOYSA-N |
SMILES |
C(CCC[NH3+])CC[NH3+].[I-].[I-] |
正規SMILES |
C(CCCN)CCN.I |
Key on ui other cas no. |
20208-23-5 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does HDADI2 improve the interface contact between the photoanode and counter electrode in S-PSCs?
A1: HDADI2 plays a crucial role in enhancing the interface contact between the photoanode and counter electrode in S-PSCs through two main mechanisms:
- Surface Modification: When applied to PEDOT:PSS (a common electrode material), HDADI2 modifies its surface morphology, making it rougher. [] This increased roughness enhances the adhesion between the photoanode and counter electrode, resulting in a stronger and more effective contact. []
- Energy Level Alignment: HDADI2 modification also improves the energy level alignment between PEDOT:PSS and the adjacent functional layers within the S-PSCs. [] This optimized energy level alignment facilitates more efficient charge transport across the interface, contributing to improved device performance. []
Q2: What are the benefits of using HDADI2-modified PEDOT:PSS in S-PSCs compared to unmodified PEDOT:PSS?
A2: Utilizing HDADI2-modified PEDOT:PSS in S-PSCs provides several advantages over using unmodified PEDOT:PSS, including:
- Enhanced Efficiency: The improved interface contact and optimized energy level alignment achieved with HDADI2 modification contribute to a significant increase in power conversion efficiency (PCE) of the S-PSCs. []
- Cost-Effectiveness: S-PSCs, in general, offer a cost advantage over traditional perovskite solar cells as they eliminate the need for expensive gold or silver electrodes. [] The use of HDADI2 further enhances this cost-effectiveness by improving the performance and stability of the less expensive electrode materials.
- Improved Stability: The stronger interface contact achieved with HDADI2 modification enhances the mechanical stability of the S-PSCs, allowing for repeated disassembly and reassembly without significant performance loss. [] This feature is particularly beneficial for cell maintenance and modular production.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


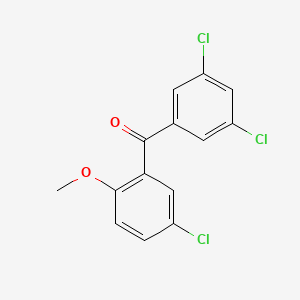

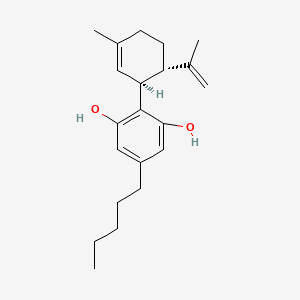
![Methyl 2-({[(benzyloxy)carbonyl]amino}methyl)-1H-imidazole-5-carboxylate](/img/structure/B1499227.png)
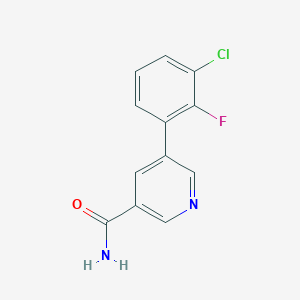
![N-[1-(5,5-Dimethyl-3-oxo-cyclohex-1-enyl)-vinyl]-acetamide](/img/structure/B1499232.png)
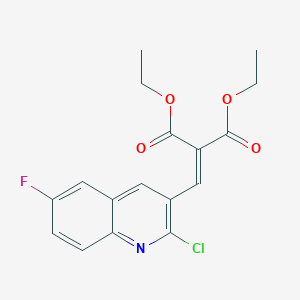
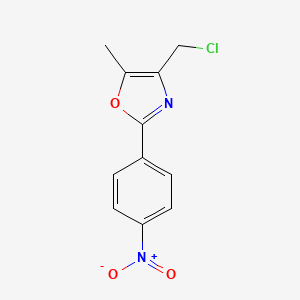
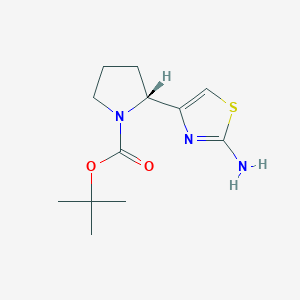
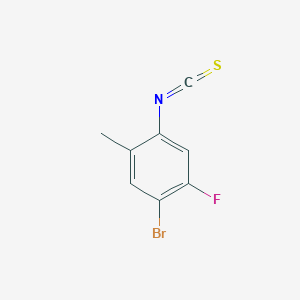
![6-(2,4-DIMETHYLPHENYL)-3-METHYLIMIDAZO[2,1-b]THIAZOLE-5-carbaldehyde](/img/structure/B1499239.png)
![N-[1-(6-Methyl-2-oxo-2H-pyran-4-yl)vinyl]acetamide](/img/structure/B1499242.png)
